An In-Depth Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction: The Strategic Importance of a Heterocyclic Building Block
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a privileged structure, present in numerous approved drugs and clinical candidates. 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide (CAS No. 26489-43-0) is a pivotal chemical intermediate, valued not for its own biological activity, but as a versatile and highly reactive building block. Its strategic importance lies in the combination of two key chemical features: the thiazole nucleus and a reactive α-bromoketone functional group. This dual functionality allows for the efficient construction of more complex molecular architectures, most notably the fused imidazo[2,1-b]thiazole system—a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, antitubercular, and antiviral properties.[1][2]
This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis and application, offering field-proven insights into its handling and strategic deployment in synthetic campaigns.
Physicochemical and Spectroscopic Properties
The hydrobromide salt form of 2-Bromo-1-thiazol-4-yl-ethanone enhances its stability and crystallinity, making it easier to handle and store compared to the free base. While detailed experimental data such as melting point and solubility can vary between batches and suppliers, the core properties are summarized below. Researchers are advised to consult the Certificate of Analysis for lot-specific data.
| Property | Value | Source(s) |
| CAS Number | 26489-43-0 | [3] |
| Molecular Formula | C₅H₅Br₂NOS | Derived |
| Molecular Weight | 286.97 g/mol | Derived |
| Appearance | Typically an off-white to yellow or brown solid | General |
| Melting Point | Not consistently reported in literature; consult supplier data. | N/A |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. | General |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [4] |
Synthesis and Mechanistic Insight
The preparation of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is achieved through the electrophilic α-bromination of its precursor, 1-(thiazol-4-yl)ethanone. The reaction proceeds via an acid-catalyzed mechanism, which is crucial for activating the substrate.
Underlying Chemistry: Acid-Catalyzed Bromination
The causality for using acidic conditions (e.g., HBr in acetic acid) is twofold. First, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. More importantly, it catalyzes the tautomerization of the ketone to its enol form. This enol is the key nucleophilic species that attacks molecular bromine (Br₂), an electrophile. The subsequent loss of a proton from the protonated carbonyl intermediate regenerates the ketone functionality and yields the α-brominated product. The use of hydrobromic acid conveniently provides both the acidic catalyst and the counter-ion for the final hydrobromide salt.
Caption: Workflow for the synthesis of the target compound.
Representative Experimental Protocol: Synthesis
The following is a representative protocol based on established methods for the α-bromination of heteroaryl ketones. It should be adapted and optimized based on laboratory-specific conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (to neutralize HBr fumes), charge 1-(thiazol-4-yl)ethanone (1.0 eq) and glacial acetic acid (10 volumes).
-
Reagent Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes). Add this solution dropwise to the stirred ketone solution at room temperature over 30 minutes. A gentle exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction progress can be monitored by the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrobromide salt of the product often precipitates directly from the acetic acid solution. If precipitation is slow, the product can be precipitated by the slow addition of a non-polar solvent like diethyl ether.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 3 volumes) to remove residual acetic acid and unreacted bromine.
-
Drying: Dry the resulting solid under vacuum to yield 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide as a crystalline solid.
Chemical Reactivity and Core Applications in Drug Discovery
The synthetic utility of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide stems from its α-bromoketone moiety, which is a potent electrophile. It readily participates in nucleophilic substitution reactions, making it an ideal precursor for building more complex heterocyclic systems.
Key Application: Synthesis of Imidazo[2,1-b]thiazoles
The most prominent application is in the Hantzsch-type synthesis of the imidazo[2,1-b]thiazole scaffold. This reaction involves the condensation of the α-bromo ketone with a 2-aminothiazole derivative. The mechanism involves an initial nucleophilic attack by the endocyclic nitrogen of 2-aminothiazole onto the electrophilic carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to form the fused aromatic system.
Caption: Core application in the synthesis of imidazo[2,1-b]thiazoles.
This reaction is exceptionally valuable because it allows for the introduction of the entire thiazol-4-yl moiety at the 6-position of the imidazo[2,1-b]thiazole core, providing a modular route to a wide range of derivatives for structure-activity relationship (SAR) studies. These resulting compounds are actively investigated for various therapeutic applications.[1]
Representative Experimental Protocol: Synthesis of a 6-(Thiazol-4-yl)imidazo[2,1-b]thiazole
-
Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in absolute ethanol (15 volumes) in a round-bottom flask, add 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide (1.0 eq).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Work-up: Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) to obtain the free base of the product.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure imidazo[2,1-b]thiazole derivative.
Safety, Handling, and Storage
As an α-haloketone, 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a lachrymator and a skin and respiratory tract irritant. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[5][6]
| Hazard Category | Precautionary Measures | Source(s) |
| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or chemical goggles. | [4][5] |
| Skin Contact | Causes skin irritation and may cause an allergic skin reaction. Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact. | [5][6] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Handle exclusively in a chemical fume hood. | [6] |
| Handling | Use personal protective equipment as required. Wash hands thoroughly after handling. | [4] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | [4] |
Conclusion
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a quintessential example of a strategic molecular building block. Its value is defined by its capacity to enable the rapid and efficient synthesis of complex, biologically relevant heterocyclic systems. A thorough understanding of its properties, the mechanisms of its own synthesis, and its subsequent chemical transformations is essential for any medicinal chemist or process development scientist working on thiazole-containing therapeutic targets. By providing a reliable route to novel imidazo[2,1-b]thiazole derivatives and related scaffolds, this reagent will continue to be a valuable tool in the pursuit of new medicines.
References
-
MDPI. (n.d.). Synthetic Approach to Diversified Imidazo[2,1-b]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Available at: [Link]
-
Connect Journals. (n.d.). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Available at: [Link]
-
MDPI. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1]Thiadiazole Derivatives as Anti-Inflammatory Agents. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Available at: [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of 2-Thiazolylhydrazones. Available at: [Link]
-
GHS SDS. (n.d.). CAS: 26489-01-0 Name: (±)-3,7-dimethyloct-6-en-1-ol. Available at: [Link]
-
Axxence Aromatic GmbH. (n.d.). natural citronellol. Available at: [Link]
-
Thieme. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Available at: [Link]
-
ChemBK. (n.d.). 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime, C12H11BrN4O3. Available at: [Link]
-
Pharma Innovation. (n.d.). CAS 26489-43-0 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. Available at: [Link]
Sources
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 26489-01-0 Name: (±)-3,7-dimethyloct-6-en-1-ol [xixisys.com]
- 6. mdpi.com [mdpi.com]
